molecular formula C14H15NO2S B161101 2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid CAS No. 132483-46-6

2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid

Katalognummer: B161101
CAS-Nummer: 132483-46-6
Molekulargewicht: 261.34 g/mol
InChI-Schlüssel: QRODITHLDQGJNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a thiazole ring, which is known for its biological activity, and a phenylpropanoic acid moiety, which contributes to its chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid typically involves the reaction of 4,5-dimethylthiazole with a suitable phenylpropanoic acid derivative. One common method includes the use of Friedel-Crafts acylation, where the thiazole ring is acylated with a phenylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Wissenschaftliche Forschungsanwendungen

2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid involves its interaction with cellular components. In the MTT assay, the compound is reduced by mitochondrial reductases in living cells to form an insoluble purple formazan product. This reduction process is indicative of cellular metabolic activity and is used to assess cell viability .

Eigenschaften

CAS-Nummer

132483-46-6

Molekularformel

C14H15NO2S

Molekulargewicht

261.34 g/mol

IUPAC-Name

2-[4-(4,5-dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C14H15NO2S/c1-8(14(16)17)11-4-6-12(7-5-11)13-15-9(2)10(3)18-13/h4-8H,1-3H3,(H,16,17)

InChI-Schlüssel

QRODITHLDQGJNA-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C

Kanonische SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.